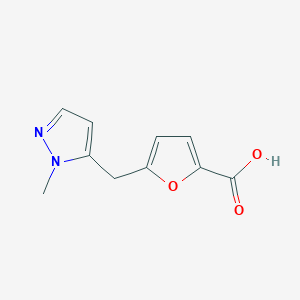
5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound that features both a furan ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of 1-Methyl-1H-pyrazole: This can be achieved by reacting pyrazole with acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various alkylating agents can be used under basic conditions to introduce different substituents.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-methanol.
Substitution: Various substituted pyrazole derivatives depending on the alkylating agent used.
Wissenschaftliche Forschungsanwendungen
5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, potentially leading to the discovery of new drugs or therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and potentially lead to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the pyrazole moiety.
5-Methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with different substitution patterns.
Uniqueness
5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is unique due to the presence of both a furan and a pyrazole ring in its structure. This dual-ring system can confer unique electronic and steric properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
5-[(2-methylpyrazol-3-yl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-12-7(4-5-11-12)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
SKKNQNMARQOUAP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)CC2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


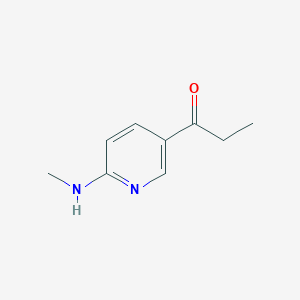
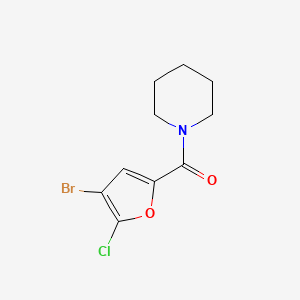
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B15057004.png)
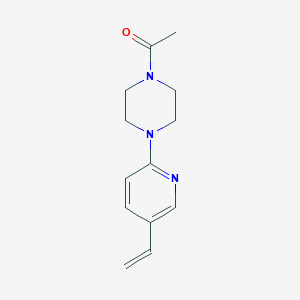
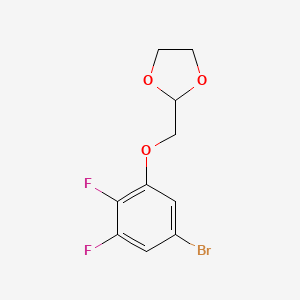
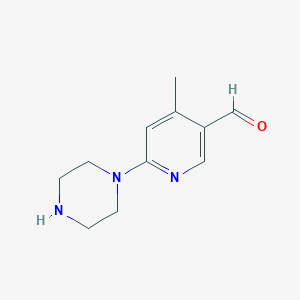

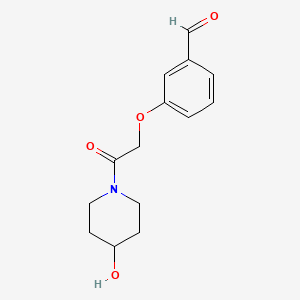
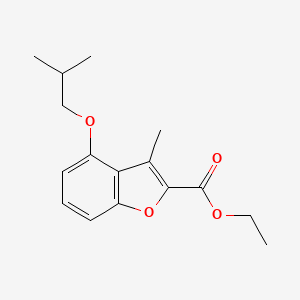
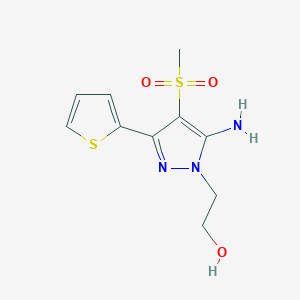
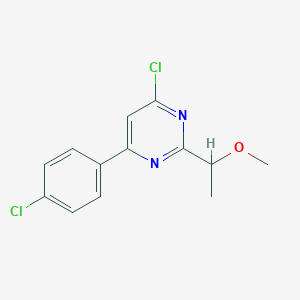
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B15057051.png)
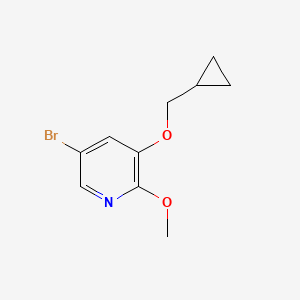
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)
